N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
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Overview
Description
“N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications1. The compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties1.
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base to form the desired product1. The starting materials are 2-benzoyl-1,2,3,4-tetrahydroisoquinoline, 5-ethylthiophene-2-sulfonyl chloride, and a base (e.g., triethylamine)1.
Molecular Structure Analysis
The molecular formula of this compound is C25H24N2O22. Its molecular weight is 384.4792.
Chemical Reactions Analysis
The exact chemical reactions involving this compound are not fully understood. However, it is known that the compound is formed by the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. However, its molecular formula is C25H24N2O2 and its molecular weight is 384.4792.Scientific Research Applications
Synthesis of Heterocyclic Systems
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid showcases the compound's role in forming new heterocyclic systems. These derivatives, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contribute to the development of novel heterocyclic compounds with potential biological activities (Szakonyi et al., 2002).
Anticancer Agents
Research on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the significance of the tetrahydroisoquinoline moiety in biologically active molecules. These compounds, derived from modifications on the phenyl ring, have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drugs (Redda et al., 2010).
Radical Pathway in Synthesis
The treatment of quinolines and isoquinolines with benzoyl peroxide demonstrates a metal-free condition for synthesizing C-C-bonded quinolines and isoquinolines. This process, involving a radical pathway, opens up possibilities for creating amide-bearing quinoline and isoquinoline derivatives with high regioselectivity (Okugawa et al., 2017).
Antimicrobial Activity
The synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their evaluation for antimicrobial activity showcases the compound's utility in developing new antimicrobial agents. Specifically, derivatives with bromine substitution exhibited good activity profiles, underscoring the compound's potential in antimicrobial research (Rao et al., 2020).
Catalytic Hydrogenation
The preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation highlights the compound's versatility in synthesizing amino-substituted derivatives. This method offers a route to obtain products with good yields, further expanding the scope of chemical transformations available for these compounds (Skupinska et al., 2002).
Safety And Hazards
Future Directions
The compound has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis1. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells1. In addition, the compound has been shown to have anti-viral properties, with studies indicating that it can inhibit the replication of viruses such as HIV and hepatitis C1.
properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-6-5-7-19(14-18)15-24(28)26-23-11-10-20-12-13-27(17-22(20)16-23)25(29)21-8-3-2-4-9-21/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWCPHXLGQFBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide |
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